molecular formula C14H11Cl2FN2O2 B287490 2,6-dichloro-5-fluoro-N-(4-methoxyphenyl)-N-methylnicotinamide

2,6-dichloro-5-fluoro-N-(4-methoxyphenyl)-N-methylnicotinamide

Cat. No. B287490
M. Wt: 329.2 g/mol
InChI Key: DAYYAOAFUISGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dichloro-5-fluoro-N-(4-methoxyphenyl)-N-methylnicotinamide, also known as DFMM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFMM is a nicotinamide derivative that has been found to exhibit various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.

Mechanism of Action

The mechanism of action of 2,6-dichloro-5-fluoro-N-(4-methoxyphenyl)-N-methylnicotinamide is not fully understood, but studies have suggested that it may induce cell death through the activation of various signaling pathways. 2,6-dichloro-5-fluoro-N-(4-methoxyphenyl)-N-methylnicotinamide has been found to activate the JNK and p38 MAPK pathways, which are involved in regulating cell death and survival.
Biochemical and Physiological Effects:
2,6-dichloro-5-fluoro-N-(4-methoxyphenyl)-N-methylnicotinamide has been found to exhibit various biochemical and physiological effects. Studies have shown that 2,6-dichloro-5-fluoro-N-(4-methoxyphenyl)-N-methylnicotinamide can induce apoptosis, or programmed cell death, in cancer cells. 2,6-dichloro-5-fluoro-N-(4-methoxyphenyl)-N-methylnicotinamide has also been found to inhibit the growth and proliferation of cancer cells. In addition, 2,6-dichloro-5-fluoro-N-(4-methoxyphenyl)-N-methylnicotinamide has been found to exhibit anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,6-dichloro-5-fluoro-N-(4-methoxyphenyl)-N-methylnicotinamide in laboratory experiments is its potential as an anti-cancer agent. 2,6-dichloro-5-fluoro-N-(4-methoxyphenyl)-N-methylnicotinamide has been found to exhibit potent anti-cancer activity, making it a promising compound for use in cancer research. However, one of the limitations of using 2,6-dichloro-5-fluoro-N-(4-methoxyphenyl)-N-methylnicotinamide in laboratory experiments is its potential toxicity. Studies have shown that 2,6-dichloro-5-fluoro-N-(4-methoxyphenyl)-N-methylnicotinamide can induce toxicity in normal cells, making it important to use caution when working with this compound.

Future Directions

There are several future directions for research on 2,6-dichloro-5-fluoro-N-(4-methoxyphenyl)-N-methylnicotinamide. One area of research could be to further investigate the mechanism of action of 2,6-dichloro-5-fluoro-N-(4-methoxyphenyl)-N-methylnicotinamide. Studies could also be conducted to determine the optimal dosage and administration of 2,6-dichloro-5-fluoro-N-(4-methoxyphenyl)-N-methylnicotinamide for use in cancer treatment. In addition, studies could be conducted to investigate the potential use of 2,6-dichloro-5-fluoro-N-(4-methoxyphenyl)-N-methylnicotinamide in combination with other anti-cancer agents to enhance its anti-cancer activity.

Synthesis Methods

2,6-dichloro-5-fluoro-N-(4-methoxyphenyl)-N-methylnicotinamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,6-dichloro-5-fluoronicotinic acid with 4-methoxyaniline in the presence of a catalyst. This reaction produces 2,6-dichloro-5-fluoro-N-(4-methoxyphenyl)nicotinamide. The second step involves the reaction of this compound with methylamine to produce 2,6-dichloro-5-fluoro-N-(4-methoxyphenyl)-N-methylnicotinamide.

Scientific Research Applications

2,6-dichloro-5-fluoro-N-(4-methoxyphenyl)-N-methylnicotinamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its potential as an anti-cancer agent. Studies have shown that 2,6-dichloro-5-fluoro-N-(4-methoxyphenyl)-N-methylnicotinamide can induce cell death in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2,6-dichloro-5-fluoro-N-(4-methoxyphenyl)-N-methylnicotinamide has also been found to exhibit anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.

properties

Product Name

2,6-dichloro-5-fluoro-N-(4-methoxyphenyl)-N-methylnicotinamide

Molecular Formula

C14H11Cl2FN2O2

Molecular Weight

329.2 g/mol

IUPAC Name

2,6-dichloro-5-fluoro-N-(4-methoxyphenyl)-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C14H11Cl2FN2O2/c1-19(8-3-5-9(21-2)6-4-8)14(20)10-7-11(17)13(16)18-12(10)15/h3-7H,1-2H3

InChI Key

DAYYAOAFUISGOL-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)OC)C(=O)C2=CC(=C(N=C2Cl)Cl)F

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C(=O)C2=CC(=C(N=C2Cl)Cl)F

Origin of Product

United States

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